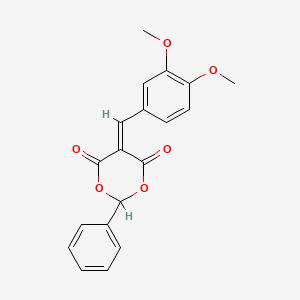

2,6-二-2-呋喃基-3,5-二甲基-4-哌啶酮

描述

Synthesis Analysis

The synthesis of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone involves stereoselective methods that lead to the formation of trisubstituted piperidines. A notable approach includes an aza-Achmatowicz oxidation of a furyl benzenesulfonamide, followed by conjugate addition and subsequent addition of nucleophiles to a transient N-sulfonyliminium ion, which directs the formation of cis-substituted products due to the steric bulk of the tosyl group (Harris & Padwa, 2002).

Molecular Structure Analysis

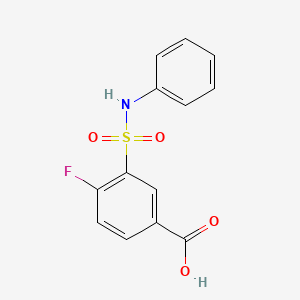

Structural investigations of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its derivatives reveal that the piperidine ring can adopt different conformations, such as chair or twist-boat, depending on the presence of substituents and the molecular context. In one study, the piperidine ring was found to adopt a chair conformation with furyl rings in equatorial orientations, indicating a stable structural arrangement (Sukumar et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone can lead to a variety of derivatives through functional group transformations. For example, the molecule can undergo reactions that result in the formation of N-nitroso derivatives, affecting the conformation and orientation of substituents around the piperidine ring. These reactions are primarily governed by van der Waals interactions and the steric effects of substituents (Sukumar et al., 1994).

Physical Properties Analysis

The physical properties of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the nature of substituents. The chair conformation of the piperidine ring and the equatorial orientation of the furyl rings contribute to the stability and solid-state structure of the molecule (Balamurugan et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone are closely related to its molecular structure. The presence of the furyl and methyl groups influences the electronic distribution across the molecule, affecting its reactivity towards nucleophilic and electrophilic agents. Studies have shown that these molecules can participate in a range of organic reactions, offering pathways to synthesize complex organic compounds (Harris & Padwa, 2003).

科学研究应用

结构研究

化合物 2,6-二-2-呋喃基-3,5-二甲基-4-哌啶酮 (DFMP) 及其 N-亚硝基衍生物的结构特性已得到研究。在 DFMP 中,哌啶环采用椅式构象,而呋喃环为赤道取向。这些化合物在其分子结构中表现出范德华相互作用 (Sukumar, Ponnuswamy, Thenmozhiyal, & Jeyaraman, 1994)。

潜在的药物应用

新的 1,4-二氢吡啶衍生物,包括 4-(2-吡咯基)-2,6-二甲基-1,4-二氢吡啶-3,5-双(甲氧羰基),因其作为抗心律失常药物的潜力而受到探索。这些化合物在 L 型电压门控通道中表现出钙拮抗活性 (Holt & Caignan, 2000)。

合成和光谱性质

对不对称 3,5-二取代的 4-(5-X-2-呋喃基)-2,6-二甲基-1,4-二氢吡啶的研究展示了这些化合物的合成和表征。该研究提供了对这些分子的光谱性质的见解 (Ilavský & Milata, 1996)。

氢键超分子结构

对相关的 4-(5-硝基-2-呋喃基)-1,4-二氢吡啶的氢键超分子结构的研究揭示了 N-H...O 氢键和 C-H...O 氢键在塑造这些化合物的分子结构中的重要性 (Quesada, Argüello, Squella, Wardell, Low, & Glidewell, 2006)。

抗结核和抗菌活性

一些 1,4-二氢吡啶衍生物,包括那些含有呋喃核的衍生物,已被合成并测试了它们的抗结核和抗菌活性。这项研究突出了这些化合物的生物学应用 (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009)。

反应动力学

5-[(2-呋喃基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮与环状仲胺的反应动力学研究提供了通过环化和与胺反应形成各种化合物的见解。这项研究可以为有机化学中的合成方法提供信息 (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000)。

用于太阳能电池的铜(I)配合物

涉及具有羧酸取代基的联吡啶配体的铜(I)配合物已被制备用于染料敏化太阳能电池。这一研究领域探索了这些化合物在可再生能源应用中的潜力 (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009)。

属性

IUPAC Name |

2,6-bis(furan-2-yl)-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9-13(11-5-3-7-18-11)16-14(10(2)15(9)17)12-6-4-8-19-12/h3-10,13-14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJVQCGLMLNPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di(furan-2-yl)-3,5-dimethylpiperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)